molecular formula C24H23N3O B2907966 N-[3-(1H-benzimidazol-2-yl)phenyl]-4-tert-butylbenzamide CAS No. 477493-00-8

N-[3-(1H-benzimidazol-2-yl)phenyl]-4-tert-butylbenzamide

Cat. No.: B2907966
CAS No.: 477493-00-8
M. Wt: 369.468
InChI Key: AXWQXUFTYRJKEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(1H-Benzimidazol-2-yl)phenyl]-4-tert-butylbenzamide is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. With the molecular formula C28H24N2O2 and a molecular weight of 396.2 g/mol, this molecule features a benzimidazole core linked to a 4-tert-butylbenzamide group via a phenyl bridge. The benzimidazole scaffold is a privileged structure in pharmacology, known for its wide range of biological activities . Benzimidazole derivatives have been extensively reported to exhibit antitumor, antiviral, antimicrobial, and antifungal properties, making them a key focus for developing new therapeutic agents . The specific incorporation of the 4-tert-butylphenyl moiety, as seen in similar structurally characterized compounds, can influence the molecule's overall planarity and crystal packing through intermolecular interactions, which may be relevant for material science studies or in defining its pharmacophore . The presence of both hydrogen bond donor and acceptor sites on the benzimidazole ring allows for potential complexation with biological targets. Researchers value this compound and its analogs as a versatile scaffold for probing biological mechanisms and designing novel enzyme inhibitors . Its applications extend to the development of probes for studying kinesin spindle protein (KSP) inhibition, an area of interest in anticancer research, as demonstrated by related patented compounds . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-4-tert-butylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O/c1-24(2,3)18-13-11-16(12-14-18)23(28)25-19-8-6-7-17(15-19)22-26-20-9-4-5-10-21(20)27-22/h4-15H,1-3H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXWQXUFTYRJKEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-benzimidazol-2-yl)phenyl]-4-tert-butylbenzamide typically involves the condensation of 1,2-phenylenediamine with an appropriate aldehyde to form the benzimidazole core. This is followed by further functionalization to introduce the phenyl and tert-butylbenzamide groups. Common reagents used in these reactions include formic acid, trimethyl orthoformate, and various aldehydes .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-benzimidazol-2-yl)phenyl]-4-tert-butylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the phenyl rings .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[3-(1H-benzimidazol-2-yl)phenyl]-4-tert-butylbenzamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes or block receptor sites, leading to its observed biological effects .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Substitution Patterns

Compound Name Core Structure Key Substituents Biological Activity Reference
N-[3-(1H-Benzimidazol-2-yl)phenyl]-4-tert-butylbenzamide Benzimidazole + benzamide 3-phenyl, 4-tert-butyl Not explicitly reported -
B1 (N-[(1H-Benzimidazol-2-yl)methyl]-4-methoxyaniline) Benzimidazole + aniline Methoxy group PPARγ agonist; Analgesic (morphine-induced pain)
B8 (N-{4-[(1H-Benzimidazol-2-yl)methoxy]phenyl}acetamide) Benzimidazole + acetamide Methoxy-phenyl, acetamide PPARγ agonist; Antioxidant
N-(4-(1H-Benzimidazol-2-yl)phenyl)-4-(1H-benzimidazol-2-yl)-benzamide (Compound 8-10) Bis-benzimidazole + benzamide Dual benzimidazole cores Antibacterial (MRSA), antioxidant
(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide Thiazolidine + benzamide Methoxyphenyl, dihydrothiazole Crystallographic stability

Key Observations :

  • Substitution Position : The 3-phenyl substitution in the target compound contrasts with the 4-phenyl or methoxy groups in B1/B6. This positional difference may influence receptor binding specificity, as seen in B1/B8’s PPARγ-mediated analgesic effects .
  • Dual Functionality : Bis-benzimidazole derivatives (Compounds 8-10) exhibit enhanced antibacterial activity against MRSA, suggesting that additional benzimidazole units may amplify antimicrobial effects .

Key Findings :

  • Antimicrobial Activity: Nitro-substituted benzimidazole-benzamides show strong antibacterial activity, whereas non-nitro analogues (e.g., B1/B8) lack this effect .

Pharmacokinetic and Toxicity Considerations

  • Metabolic Stability : The tert-butyl group in the target compound may reduce oxidative metabolism compared to B1’s methoxy group, which is prone to demethylation .

Biological Activity

N-[3-(1H-benzimidazol-2-yl)phenyl]-4-tert-butylbenzamide is a compound belonging to the class of benzimidazole derivatives, which are known for their diverse biological activities, including antiviral, antimicrobial, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound features a benzimidazole moiety linked to a phenyl ring and a tert-butylbenzamide group. The synthesis typically involves the condensation of 1,2-phenylenediamine with an appropriate aldehyde to form the benzimidazole core, followed by functionalization to introduce the phenyl and tert-butyl groups. Common reagents include formic acid and trimethyl orthoformate.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The benzimidazole moiety can bind to enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes or block receptor sites, leading to observed biological effects such as:

  • Antitumor Activity : In vitro studies have shown that benzimidazole derivatives can induce apoptosis in cancer cells.
  • Antimicrobial Properties : The compound has demonstrated efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .

Anticancer Activity

A study evaluating the antiproliferative effects of benzimidazole derivatives found that compounds similar to this compound exhibited significant cytotoxicity against several cancer cell lines. For instance, one derivative showed an IC50 value of 16.38 μM against the MDA-MB-231 cell line .

Antimicrobial Activity

This compound has been tested for its antimicrobial properties. It exhibited minimal inhibitory concentration (MIC) values indicating strong activity against various pathogens:

Pathogen MIC (μg/mL)
Streptococcus faecalis8
Staphylococcus aureus4
Methicillin-resistant Staphylococcus aureus4

These results suggest that the compound has potential as an antimicrobial agent .

Study on Benzimidazole Derivatives

Research has shown that benzimidazole derivatives can be effective as topoisomerase I inhibitors, which are crucial for DNA replication and transcription. A series of substituted benzimidazoles were synthesized and evaluated for their cytotoxicity towards human lymphoblast cell lines, demonstrating promising results in terms of anticancer activity .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinities of this compound with various biological targets. These studies suggest that the compound can effectively bind to active sites of enzymes involved in cancer progression and microbial resistance .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-[3-(1H-benzimidazol-2-yl)phenyl]-4-tert-butylbenzamide, and how can purity be ensured?

  • Methodology : The synthesis typically involves coupling a benzimidazole precursor (e.g., 3-(1H-benzimidazol-2-yl)aniline) with 4-tert-butylbenzoyl chloride under reflux conditions in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF). Catalysts like triethylamine are used to neutralize HCl byproducts. Purity is assessed via thin-layer chromatography (TLC, Rf values) and high-performance liquid chromatography (HPLC). Recrystallization in ethanol or methanol improves yield and purity .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

  • Methodology :

  • 1H/13C NMR : Confirms aromatic protons, tert-butyl group (δ ~1.3 ppm for nine equivalent protons), and amide linkages (δ ~8-10 ppm for NH).
  • FT-IR : Identifies C=O stretch (~1650 cm⁻¹), N-H bend (~1550 cm⁻¹), and benzimidazole C-N stretches (~1350 cm⁻¹).
  • Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., m/z 413.5 for [M+H]+).
  • Elemental Analysis : Ensures stoichiometric consistency (e.g., C: 75.3%, H: 6.1%, N: 10.2%) .

Q. How are preliminary biological activities (e.g., antimicrobial) screened for benzimidazole derivatives?

  • Methodology :

  • In vitro assays : Minimum inhibitory concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using broth dilution.
  • Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC50 values.
  • Controls : Compare with standard drugs (e.g., ciprofloxacin for antimicrobials, doxorubicin for anticancer) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound?

  • Methodology :

  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
  • Catalyst Optimization : Use coupling agents like HATU or EDCI for efficient amide bond formation.
  • Temperature/Time : Microwave-assisted synthesis at 80–100°C reduces reaction time from 24h to 2–4h.
  • Workflow : Monitor intermediates via LC-MS to identify bottlenecks (e.g., unreacted starting materials) .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodology :

  • Purity Reassessment : Verify compound purity (>95%) via HPLC and NMR to rule out impurities affecting activity.
  • Orthogonal Assays : Use both cell-based (e.g., apoptosis assays) and enzyme-targeted (e.g., kinase inhibition) methods.
  • Statistical Robustness : Employ ANOVA with post-hoc tests (e.g., Tukey’s HSD) to validate reproducibility .

Q. How does the tert-butyl substituent influence pharmacological properties compared to halogenated analogs?

  • Structure-Activity Relationship (SAR) :

  • Lipophilicity : The tert-butyl group enhances membrane permeability (logP ~4.2 vs. ~3.5 for chloro analogs).
  • Metabolic Stability : Bulkier tert-butyl reduces cytochrome P450-mediated oxidation compared to halogenated derivatives.
  • Crystallographic Data : X-ray structures (using SHELX ) reveal steric effects on target binding (e.g., kinase active sites) .

Q. What computational approaches predict target interactions for this compound?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to model binding to kinases (e.g., EGFR) or tubulin. Prioritize poses with lowest ΔG values.
  • QSAR Modeling : Train models on benzimidazole analogs to correlate substituents (e.g., tert-butyl) with IC50 values.
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability .

Q. How are in vivo pharmacokinetics and toxicity profiles evaluated?

  • Methodology :

  • Pharmacokinetics : Administer orally (10–50 mg/kg) to rodents; measure plasma concentration via LC-MS/MS to calculate Cmax, Tmax, and AUC.
  • Toxicity : Acute toxicity (OECD 423) and subchronic studies (28-day repeated dosing) monitor liver/kidney function (ALT, creatinine).
  • Formulation : Use PEG-400 or cyclodextrin complexes to enhance solubility for IV delivery .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.